molecular formula C9H15Cl2N3 B3249852 2-(Pyridin-2-yl)piperazine dihydrochloride CAS No. 1984062-44-3

2-(Pyridin-2-yl)piperazine dihydrochloride

Cat. No.: B3249852
CAS No.: 1984062-44-3
M. Wt: 236.14 g/mol
InChI Key: VJJABUBRAPVOMT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)piperazine is a chemical compound and a derivative of piperazine . It has a CAS Number of 111759-97-8 and a molecular weight of 163.22 . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .


Synthesis Analysis

The synthesis of 2-(Pyridin-2-yl)piperazine involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves a Diels–Alder reaction between key intermediates . The structure of synthesized compounds can be assessed by nuclear magnetic resonance (1 H-NMR), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Visible) mass spectroscopy studies, and molar conductance .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-2-yl)piperazine is represented by the InChI code 1S/C9H13N3/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10,12H,5-7H2 . The SMILES string representation is n1ccccc1N2CCNCC2 .


Chemical Reactions Analysis

The chemical reactions involving 2-(Pyridin-2-yl)piperazine are diverse. It can be used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It may also be employed as a reagent for the fluorometric determination of airborne diisocyantes .


Physical and Chemical Properties Analysis

2-(Pyridin-2-yl)piperazine has a molecular weight of 163.22 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives have been extensively investigated for their therapeutic potential across a wide range of medical conditions. One significant area of research involves their role as dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV is a validated target for the treatment of type 2 diabetes mellitus (T2DM), and piperazine derivatives have shown promise in inhibiting GLP-1 and GIP degradation by DPP IV, which is crucial for promoting insulin secretion (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Additionally, piperazine is a core structure in numerous drugs with applications ranging from antipsychotic to anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, showcasing the versatility and broad potential of piperazine-based compounds in drug discovery (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Role in Anti-mycobacterial Activity

Piperazine derivatives have also been highlighted for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests their potential application in developing safer, selective, and cost-effective anti-mycobacterial agents, underlining the importance of structural design and rationale in enhancing anti-TB molecule effectiveness (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Pharmacodynamics and Pharmacokinetics

The modification of substituents present on the piperazine ring is known to have a significant impact on the pharmacodynamic and pharmacokinetic factors of the molecules. This aspect of research is crucial for understanding how piperazine derivatives interact within biological systems and how these interactions can be optimized for therapeutic use (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Properties

IUPAC Name

2-pyridin-2-ylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;;/h1-4,9-10,12H,5-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJABUBRAPVOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-2-yl)piperazine dihydrochloride
Reactant of Route 2
2-(Pyridin-2-yl)piperazine dihydrochloride
Reactant of Route 3
2-(Pyridin-2-yl)piperazine dihydrochloride
Reactant of Route 4
2-(Pyridin-2-yl)piperazine dihydrochloride
Reactant of Route 5
2-(Pyridin-2-yl)piperazine dihydrochloride
Reactant of Route 6
2-(Pyridin-2-yl)piperazine dihydrochloride

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